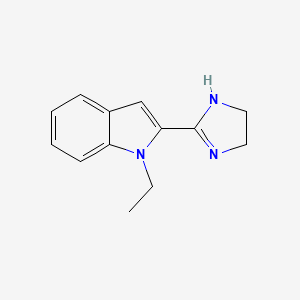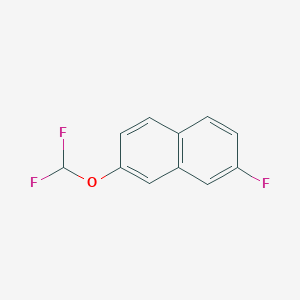
2-(Difluoromethoxy)-7-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with naphthalene derivatives to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other substituents.
Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions, while oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Difluoromethoxy)-7-fluoronaphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications. This compound may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-fluoronaphthalene involves its interaction with specific molecular targets. The presence of the difluoromethoxy group and the fluorine atom can influence the compound’s binding affinity and reactivity with these targets. For example, the compound may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-fluoronaphthalene include other fluorinated naphthalene derivatives, such as:
- 2-(Trifluoromethoxy)-naphthalene
- 2-(Difluoromethoxy)-naphthalene
- 7-Fluoro-2-methoxynaphthalene
Uniqueness
The uniqueness of this compound lies in the specific combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-9-3-1-7-2-4-10(15-11(13)14)6-8(7)5-9/h1-6,11H |
InChI Key |
QSTSVSYMNTTZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


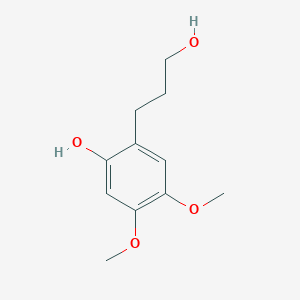
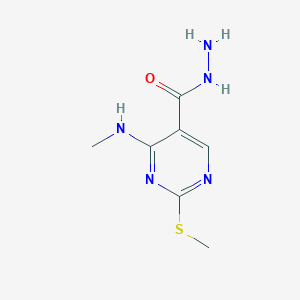
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)

![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
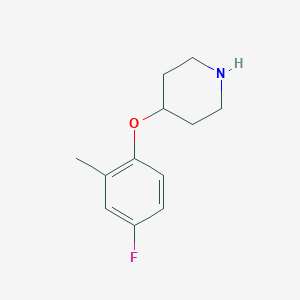
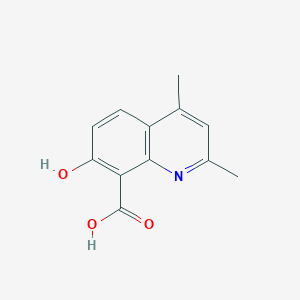
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)


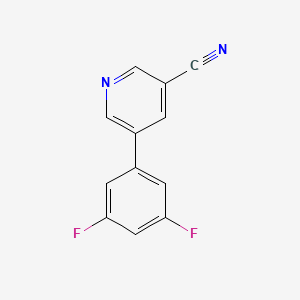
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)
